N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Description
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3. The oxadiazole ring is linked via a methylene bridge to a tertiary amine bearing two terminal alkynyl groups (prop-2-ynyl and but-2-ynyl). The compound’s synthetic complexity arises from its dual alkyne substituents, which may influence reactivity and stability .
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-6-8-14(7-5-2)9-11-12-10(3)15-13-11/h2H,7-9H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGBVZOQMFNYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=NOC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Alkylation: The oxadiazole intermediate is then alkylated with propargyl bromide to introduce the prop-2-ynyl group.
Coupling Reaction: The final step involves coupling the alkylated oxadiazole with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Treatment
One of the prominent applications of compounds containing the 5-methyl-1,2,4-oxadiazole moiety is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may play a role in inhibiting tau protein aggregation, a key pathological feature of Alzheimer's disease. The oligomerization of tau proteins leads to neurofibrillary tangles, which are associated with neuronal dysfunction and neurodegeneration .
Case Study: Tauopathies
A study highlighted the efficacy of oxadiazole derivatives in targeting tau-mediated neurodegeneration. The findings suggest that these compounds could potentially slow down or reverse the progression of tauopathies by preventing tau aggregation .
2. Antimicrobial Activity
Compounds similar to N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine have been investigated for their antimicrobial properties. The oxadiazole ring system is known for its ability to enhance biological activity against various pathogens. Research has shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities .
Material Science Applications
1. Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Oxadiazoles can act as cross-linking agents or functional groups in polymer synthesis, leading to improved material characteristics.
Case Study: Thermally Stable Polymers
Studies have demonstrated that polymers containing oxadiazole linkages exhibit superior thermal stability compared to conventional polymers. This property makes them suitable for applications in high-temperature environments such as aerospace and automotive industries .
2. Photonic Applications
The optical properties of oxadiazole-containing compounds have also been investigated for their potential use in photonic devices. These compounds can be used as luminescent materials in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their favorable electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Key Structural Insights
- Heterocycle Core : The 1,2,4-oxadiazole in the target compound provides rigidity and electron deficiency, enhancing binding to π-acidic pockets in biological targets. In contrast, 1,3,4-oxadiazoles (e.g., ) exhibit similar rigidity but differ in dipole orientation, affecting interaction patterns .
- Alkyne vs. Thioether Linkers : The dual alkynes in the target compound may confer metabolic stability but pose synthetic challenges (e.g., controlled alkyne coupling). Thioether-linked analogs (e.g., ) offer easier synthetic routes and improved solubility but are prone to oxidation .
- Substituent Effects: Bulky groups like trifluoromethylpyridyl () or tert-butylbenzyl () enhance target affinity but reduce aqueous solubility.
Biological Activity
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a compound characterized by its unique oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an oxadiazole ring that contributes to its biological properties. The molecular formula is C₁₃H₁₅N₅O, with a molecular weight of 255.30 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including:
- Cholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This activity is particularly relevant for treating neurodegenerative diseases such as Alzheimer's .
- Neuroprotective Effects : The oxadiazole derivatives have demonstrated neuroprotective properties in various models, suggesting their potential utility in managing neurodegenerative disorders .
- Antioxidant Activity : Some studies have indicated that oxadiazole-containing compounds possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .
The biological activities of this compound can be attributed to several mechanisms:
Cholinesterase Inhibition :
The interaction with AChE and BChE occurs through non-covalent binding at the active sites of these enzymes. This prevents the breakdown of acetylcholine, enhancing cholinergic signaling in the brain .
Neuroprotective Mechanisms :
These compounds may exert neuroprotective effects by modulating signaling pathways associated with cell survival and apoptosis. They could also inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease .
Research Findings and Case Studies
A comprehensive review of literature reveals significant findings regarding the biological activity of oxadiazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine, and what are their typical yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in structurally related oxadiazole-containing amines (e.g., compound 39 in ), the 5-methyl-1,2,4-oxadiazole core is formed through cyclization of amidoxime precursors with activating agents like DCC. Subsequent alkylation with propargyl bromides or chlorides introduces the alkyne groups. Yields for analogous syntheses range from 15–25%, with purity >98% achieved via HPLC purification .
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Oxadiazole precursor | Cyclization | 40–60 | 85–90 |
| Alkyne alkylation | Substitution | 15–25 | 98–99 |
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Multimodal characterization is critical:
- 1H/13C NMR : Confirm substitution patterns (e.g., oxadiazole C=O at ~160–170 ppm, alkyne protons at ~2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., O-GlcNAcase in Alzheimer’s models using fluorogenic substrates) or cytotoxicity (MTT assays in cancer cell lines). For example, oxadiazole derivatives in showed IC50 values <100 nM against O-GlcNAcase .
Advanced Research Questions
Q. How can low synthetic yields of alkyne-containing intermediates be addressed?
- Methodological Answer : Optimize reaction conditions:
- Catalysis : Use Cu(I) catalysts (e.g., CuBr) to enhance alkyne coupling efficiency .
- Solvent Effects : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC with C18 columns .
Q. What strategies resolve discrepancies in crystallographic data for oxadiazole derivatives?
- Apply TWIN/BASF commands for twinned crystals.
- Validate hydrogen bonding via Hirshfeld surface analysis (e.g., oxadiazole N–H···O interactions at 2.8–3.2 Å) .
Q. How can computational modeling predict target engagement for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., O-GlcNAcase PDB: 5LQZ). Key steps:
- Generate 3D conformers (OpenBabel).
- Score binding poses using MM/GBSA (ΔG < -8 kcal/mol indicates high affinity) .
Q. What analytical techniques differentiate regioisomers in oxadiazole synthesis?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Correlate oxadiazole C3 with adjacent methyl groups (e.g., 5-methyl vs. 3-methyl substitution) .
- IR Spectroscopy : Identify C=N stretches (1540–1600 cm⁻¹) vs. C–O (1250–1300 cm⁻¹) to confirm oxadiazole regiochemistry .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to identify off-target effects.
- Metabolic Stability : Assess compound stability in cell media (LC-MS/MS) to rule out false negatives due to degradation .
- Pathway Enrichment : Use RNA-seq to compare gene expression profiles in responsive vs. non-responsive lines .
Safety & Best Practices
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
